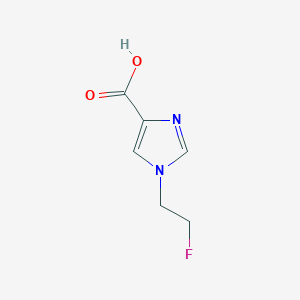

1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered ring compound with two non-adjacent nitrogen atoms. It is a crucial component of many important biological molecules, including histidine and the nucleic acids guanine and adenine . Fluoroethyl is a functional group consisting of an ethyl group, -C2H5, where one hydrogen atom is replaced by a fluorine atom. Carboxylic acid is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group. The compound you mentioned seems to be a fusion of these groups, but specific information about it is not available in the literature I have access to.

Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution, coupling reactions, or other specialized synthetic methods. For instance, the synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of such compounds would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms within the molecule .Chemical Reactions Analysis

The chemical reactions involving such compounds would depend on the specific functional groups present in the molecule. Imidazole rings, for instance, can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. Properties like solubility, melting point, boiling point, and reactivity can be influenced by factors like the presence of functional groups and the overall shape of the molecule .Aplicaciones Científicas De Investigación

Positron Emission Tomography (PET) Imaging

1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid: derivatives are used in PET imaging to diagnose brain tumors . These compounds, such as O-(2-[18F]fluoroethyl)-L-tyrosine (FET), show high uptake in cerebral gliomas due to increased transport, making them promising tracers for PET .

Oncology Research

In oncology, this compound’s derivatives are synthesized and evaluated for brain tumor imaging. They target increased rates of amino acid transport in tumor cells, providing better delineation of tumor volumes for treatment planning .

Antibacterial Drug Design

The five-membered heterocycle structure of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid is crucial in the molecular structure of antibacterial drugs. It plays a significant role in determining the biological activity and pharmacokinetic properties of these drugs .

Pharmacological Activity

Derivatives of this compound have been synthesized for their pharmacological activity, particularly as σ(1) receptor ligands. These derivatives show high affinity and selectivity, making them potential candidates for radiotracers in central nervous system imaging .

Agricultural Applications

In agriculture, the compound’s derivatives are used in the synthesis of antimicrobial agents. These agents are designed to combat drug-resistant infections effectively, showcasing the compound’s versatility in creating bioactive compounds .

Environmental Science

The compound and its derivatives are considered in the context of environmental science, particularly concerning the recycling of lithium-ion batteries. The process may lead to the formation and release of persistent fluorinated substances, which are environmental concerns .

Biochemistry Research

In biochemistry, the compound’s derivatives are used to study transport mechanisms in cells. For example, system L amino acid transporter LAT1 accumulates derivatives like O-(2-fluoroethyl)-L-tyrosine (FET), which is important for understanding amino acid transport in biological systems .

Organic Synthesis

Alkyl orthoesters, which include derivatives of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid, are valuable substrates in organic transformations. They are used in various two-component and multi-component reactions, highlighting their importance in synthetic organic chemistry .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-fluoroethyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c7-1-2-9-3-5(6(10)11)8-4-9/h3-4H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWSJBSLBKHDGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CCF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2973565.png)

![((3aR,5R,6S,6aR)-2,2-Dimethyl-6-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B2973573.png)

![(3aR,6aR)-Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/no-structure.png)

![5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2973585.png)

![ethyl 2-(1H-indazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2973586.png)